molecular formula C9H17N5O2S B6778925 N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide

N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide

Cat. No.: B6778925
M. Wt: 259.33 g/mol
InChI Key: BTLFUTGAJICMSK-UHFFFAOYSA-N
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Description

N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide is a complex organic compound that features a cyclopropyl group, a methylamino group, and a triazole ring

Properties

IUPAC Name

N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O2S/c1-13(8-3-4-8)6-5-11-17(15,16)9-7-10-12-14(9)2/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLFUTGAJICMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)NCCN(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. The cyclopropyl and methylamino groups are then introduced through subsequent reactions, which may involve the use of reagents such as cyclopropylamine and methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like alkoxides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl and methylamino groups may enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[cyclopropyl(methyl)amino]ethyl]-triazole-4-sulfonamide: Lacks the methyl group on the triazole ring.

    N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

    N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-thiol: Contains a thiol group instead of a sulfonamide group.

Uniqueness

N-[2-[cyclopropyl(methyl)amino]ethyl]-3-methyltriazole-4-sulfonamide is unique due to the presence of both the sulfonamide group and the triazole ring, which confer distinct chemical and biological properties

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